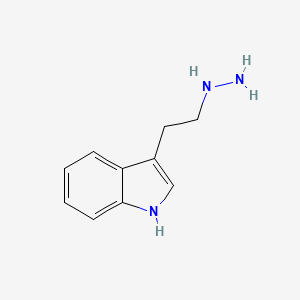

3-(2-Hydrazinylethyl)-1H-indole

Description

The Indole (B1671886) Nucleus: Foundational Aspects in Organic Chemistry and Chemical Biology

The indole nucleus is an aromatic heterocyclic organic compound with the formula C₈H₇N. wikipedia.org It possesses a bicyclic structure, which consists of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. wikipedia.orgyoutube.com This fusion of a benzene and a pyrrole ring gives indole and its derivatives unique chemical properties. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, contributing to the planarity and aromaticity of the system. youtube.com

In the realm of organic chemistry, the indole ring is a subject of great interest due to its reactivity. It readily undergoes electrophilic substitution, primarily at the C3 position, due to the stability of the resulting intermediate cation. youtube.com This reactivity allows for the introduction of a wide variety of functional groups, leading to a diverse array of substituted indoles. chemijournal.comtandfonline.comresearchgate.net

From a chemical biology perspective, the indole scaffold is of paramount importance. It is the core structure of the essential amino acid tryptophan, and consequently, it is found in numerous peptides and proteins. youtube.com Furthermore, many biologically active natural products and synthetic pharmaceuticals contain the indole motif. nih.govmdpi.comijpsr.com Notable examples include the neurotransmitter serotonin, the anti-inflammatory drug indomethacin (B1671933), and various anticancer agents. mdpi.comrsc.org The ability of the indole nucleus to interact with a wide range of biological targets has solidified its status as a "privileged scaffold" in drug discovery. nih.govmdpi.comijpsr.com

Significance of Hydrazine (B178648) Moieties in Molecular Design and Reactivity

Hydrazine (N₂H₄) is an inorganic compound that, along with its organic derivatives, plays a significant role in molecular design and chemical synthesis. wikipedia.org The hydrazine moiety, characterized by a nitrogen-nitrogen single bond, is a versatile functional group with a rich reaction chemistry. Hydrazines are good nucleophiles and can react with a variety of electrophiles, such as carbonyl compounds to form hydrazones, and acyl halides to form hydrazides. wikipedia.orgwisdomlib.org

The reactivity of the hydrazine group is central to its utility in synthesizing a wide range of heterocyclic compounds. wisdomlib.org For instance, the reaction of hydrazines with β-dicarbonyl compounds is a classic method for the synthesis of pyrazoles. wikipedia.org The Wolff-Kishner reduction, a key reaction in organic synthesis for the deoxygenation of aldehydes and ketones, utilizes a hydrazine derivative as a key reagent. wikipedia.org

In medicinal chemistry, the incorporation of a hydrazine or hydrazone moiety can significantly influence the biological activity of a molecule. nih.govresearchgate.net These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. electronicsandbooks.comacs.org A number of approved drugs, including the antidepressant phenelzine (B1198762) and the antifungal fluconazole, contain a hydrazine or a hydrazine-derived substructure. wikipedia.orgwikipedia.org The ability of the hydrazine moiety to act as a reactive handle for further chemical modifications also makes it a valuable tool in the development of new therapeutic agents. nih.govmdpi.com

Positioning of 3-(2-Hydrazinylethyl)-1H-indole within Advanced Indole Chemistry Research

The compound 3-(2-Hydrazinylethyl)-1H-indole represents a strategic combination of the indole nucleus and a hydrazine moiety. The ethyl spacer connects the nucleophilic hydrazine group to the electron-rich C3 position of the indole ring. This specific arrangement positions the compound as a valuable building block in advanced indole chemistry research.

The presence of the primary amine of the hydrazine group allows for a plethora of chemical transformations. It can be readily reacted with aldehydes and ketones to form a variety of hydrazones, which can then be used in further synthetic manipulations or serve as bioactive molecules themselves. scirp.orgnih.govnih.gov For example, the reaction of indole-3-carboxaldehydes with hydrazine derivatives is a known method for generating novel indole-based compounds. scirp.org

Furthermore, the hydrazine moiety can participate in cyclization reactions to construct more complex heterocyclic systems fused to or substituted on the indole core. nih.govresearchgate.net The synthesis of pyridazino[4,5-b]indoles from the reaction of 3-formylindole derivatives with hydrazine hydrate (B1144303) highlights the potential of this type of chemistry. nih.gov

Research into 3-substituted indoles is a vibrant area of organic synthesis. chemijournal.comtandfonline.comrsc.orgresearchgate.net The development of efficient methods for the synthesis of these compounds is crucial for accessing new chemical space and exploring their potential applications. mdpi.commdpi.comnih.gov The compound 3-(2-Hydrazinylethyl)-1H-indole, by virtue of its bifunctional nature, serves as a versatile intermediate for the synthesis of a diverse library of more complex indole derivatives. For instance, the synthesis of 3-(2-aminoethyl)-1H-pyrazole derivatives has been achieved through a multi-step process involving the reaction of a β-keto ester with hydrazine derivatives. arkat-usa.org While not a direct synthesis of the title compound, this demonstrates a relevant synthetic strategy. The direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles also showcases the reactivity of the ethyl side chain at the 3-position of the indole ring. nih.gov

The exploration of indole-substituted hydrazides and hydrazines as multifunctional agents in drug discovery underscores the potential of compounds like 3-(2-Hydrazinylethyl)-1H-indole. researchgate.net The combination of the pharmacologically significant indole scaffold with the versatile reactivity of the hydrazine group makes this compound and its derivatives promising candidates for further investigation in various therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12-13H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDSMAGHZDFZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599586 | |

| Record name | 3-(2-Hydrazinylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21216-31-9 | |

| Record name | 3-(2-Hydrazinylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 3 2 Hydrazinylethyl 1h Indole

Reactivity of the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, which dictates its characteristic reactivity, particularly its susceptibility to electrophilic attack and its ability to be modified at the ring nitrogen.

Electrophilic Substitution Reactions at C2, C3, and other Positions

The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles. niscpr.res.in The preferred site for electrophilic attack is the C3 position of the pyrrole (B145914) ring, as this allows the positive charge in the intermediate to be delocalized without disrupting the aromaticity of the benzene (B151609) ring. quora.com However, in 3-(2-hydrazinylethyl)-1H-indole, the C3 position is already substituted.

Consequently, electrophilic substitution will be directed to other positions on the indole ring. The next most nucleophilic position is C2, followed by the positions on the benzenoid ring (C4, C5, C6, and C7). The presence of the electron-donating alkyl group at C3 generally activates the ring towards further substitution.

Common electrophilic substitution reactions applicable to the indole core include:

Halogenation: Introduction of bromine, chlorine, or iodine, typically at the C2 or C6 positions. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. niscpr.res.in

Nitration: The use of nitrating agents can introduce a nitro group, often at the C6 position. Nitroindoles are valuable intermediates in organic synthesis. niscpr.res.in

Acylation: Friedel-Crafts acylation, often using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst, typically occurs at the C2 or C6 positions when C3 is blocked. niscpr.res.in

Mannich Reaction: While typically occurring at C3, under certain conditions, aminomethylation can be directed to the C2 position.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the indole ring, usually at C3. scirp.org With the C3 position occupied, formylation can potentially occur at C2, though this is less common.

Friedel-Crafts Alkylation: The reaction with alkyl halides in the presence of a Lewis acid can introduce alkyl groups. A notable example is the reaction of indoles with indol-3-ylmethanols to form diindolylmethanes (DIMs), which can be catalyzed by iodine. nih.gov This strategy could be adapted to synthesize unsymmetrical DIMs with a quaternary carbon center. nih.gov

Table 1: Regioselectivity of Electrophilic Substitution on 3-Substituted Indoles

| Reaction Type | Reagent/Conditions | Primary Position of Attack | Reference |

|---|---|---|---|

| Bromination | Bromine in Acetic Acid | C6 | niscpr.res.in |

| Acetylation | Friedel-Crafts | C6 | niscpr.res.in |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | C2 (if C3 blocked) | scirp.org |

| Alkylation | Indol-3-ylmethanols / I₂ | C2 | nih.gov |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring (N1) is nucleophilic and can be readily functionalized through alkylation and acylation reactions. The N-H proton is weakly acidic, with a pKa of around 16-17, allowing it to be deprotonated by a sufficiently strong base. youtube.com

N-Alkylation: This transformation is typically achieved by first deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide. youtube.com This two-step, one-pot procedure is a cornerstone of indole chemistry. nih.gov Alternative methods have been developed using metal catalysis, such as copper-catalyzed N-alkylation with N-tosylhydrazones or iron-catalyzed processes. nih.govrsc.org These methods can offer broader substrate scope and milder reaction conditions. A variety of N-alkylated indoles can be synthesized with moderate to good yields using these techniques. nih.gov

N-Acylation: Acylation of the indole nitrogen introduces an acyl group, forming an N-acylindole. This is often accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base. A chemoselective method for N-acylation utilizes thioesters as the acyl source with a base like cesium carbonate (Cs₂CO₃), which can proceed in good yields. beilstein-journals.org This reaction demonstrates high potential for practical synthesis. beilstein-journals.org

Table 2: Methods for N-Functionalization of Indoles

| Reaction | Reagents/Catalyst | Product Type | Key Features | Reference |

|---|

| N-Alkylation | 1. NaH 2. Alkyl Halide | N-Alkylindole | Classic, widely used SN2 reaction. | youtube.com | | N-Alkylation | N-Tosylhydrazones, CuI, P(p-tolyl)₃, KOH | N-Alkylindole | Copper-catalyzed reductive cross-coupling. | rsc.org | | N-Alkylation | Alcohol, Iron-complex catalyst | N-Alkylindole | Two-step, one-pot procedure involving initial N-alkylation of the corresponding indoline (B122111) followed by oxidation. | nih.gov | | N-Acylation | Thioester, Cs₂CO₃ | N-Acylindole | Chemoselective acylation using a stable acyl source. | beilstein-journals.org |

Cycloaddition Reactions Involving the Indole Moiety

The π-electron system of the indole ring can participate in various cycloaddition reactions, providing powerful methods for constructing complex, fused-ring systems. These reactions often lead to the dearomatization of the indole core.

[4+2] Cycloaddition (Diels-Alder Reaction): The indole ring, particularly when activated, can act as a diene. For instance, 3-vinylindoles can react with dienophiles in Diels-Alder reactions to form carbazole (B46965) derivatives. researchgate.net While 3-(2-hydrazinylethyl)-1H-indole itself is not a diene in this sense, derivatization of the side chain could potentially introduce the necessary conjugation for such transformations.

[3+2] Cycloaddition: This type of reaction is more common for the indole nucleus. It involves a three-atom component reacting across two atoms of the indole ring (typically the C2-C3 double bond). Azomethine ylides are common three-atom components used in these reactions to construct pyrrolidine-fused indoles. researchgate.net A direct dearomative photocatalyzed [3+2] cycloaddition between indoles and vinyldiazo reagents has been enabled by chromium photocatalysts, yielding densely functionalized indoline compounds. nih.gov These reactions are valuable for creating complex heterocyclic structures with high regio- and stereoselectivity. researchgate.net

Reactivity of the Hydrazinylethyl Moiety

The hydrazinylethyl side chain (-CH₂-CH₂-NH-NH₂) contains a reactive hydrazine (B178648) group. The terminal primary amine (-NH₂) is a strong nucleophile, while the N-N bond is susceptible to cleavage under oxidative or reductive conditions.

Condensation Reactions for Hydrazone Formation and Analogues

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. numberanalytics.com This reaction is a cornerstone of bioconjugation and synthetic chemistry. nih.gov

The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. numberanalytics.com This is followed by a proton transfer and subsequent dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone. numberanalytics.comnih.gov The reaction is typically catalyzed by acid, but the rate can decrease at very low pH due to protonation of the hydrazine, which deactivates it as a nucleophile. nih.gov

This reaction allows the 3-(2-hydrazinylethyl)-1H-indole to be readily coupled with a vast library of aldehydes and ketones, leading to a diverse range of hydrazone derivatives. These derivatives have found applications in medicinal chemistry. nih.gov For example, reacting indole-3-carboxaldehyde (B46971) intermediates with various substituted phenylhydrazines is a common strategy to synthesize novel hydrazone series. nih.gov

Table 3: Hydrazone Formation from 3-(2-Hydrazinylethyl)-1H-indole

| Reactant | Product | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde (R-CHO) | Indole-ethyl-hydrazone (Ind-CH₂CH₂NHN=CHR) | Mild acid catalysis (e.g., acetic acid) in a suitable solvent (e.g., ethanol) | Forms a stable C=N bond; versatile for linking to other molecules. | scirp.orgnumberanalytics.comnih.gov |

| Ketone (R-CO-R') | Indole-ethyl-hydrazone (Ind-CH₂CH₂NHN=CR-R') | Mild acid catalysis | Similar to aldehydes, expands the range of possible derivatives. | numberanalytics.comnih.govmdpi.com |

Oxidation and Reduction Processes of the Hydrazine Group

The hydrazine functional group is redox-active and can undergo both oxidation and reduction, providing further pathways for derivatization or transformation.

Oxidation: Hydrazines can be oxidized by various reagents. For example, the antidepressant drug phenelzine (B1198762) (phenylethylhydrazine), a close structural analog, undergoes O₂-dependent radical chemistry. nih.gov Air oxidation of hydrazine can occur on catalytic surfaces, typically yielding dinitrogen gas (N₂). nih.gov The oxidation of hydrazones, for instance with lead tetra-acetate, can also lead to further transformations. rsc.org This susceptibility to oxidation means that the hydrazine moiety can be used to generate reactive intermediates or can be a point of metabolic activity.

Reduction: While the hydrazine group itself is already in a reduced state, its derivatives, particularly hydrazones, are key intermediates in powerful reductive reactions. The most notable of these is the Wolff-Kishner reduction . In this reaction, a hydrazone formed from an aldehyde or ketone is treated with a strong base (like KOH) at high temperatures. libretexts.org This process eliminates the nitrogen atoms as N₂ gas and reduces the carbon that was part of the original carbonyl group to a methylene (B1212753) group (-CH₂-). libretexts.org

For 3-(2-hydrazinylethyl)-1H-indole, this would involve a two-step sequence:

Condensation with an aldehyde or ketone to form the corresponding hydrazone.

Treatment of the resulting hydrazone with base and heat to cleave the N-N bond and reduce the C=N bond, ultimately forming a new C-C bond and extending the alkyl chain.

This provides a synthetic route to modify molecules initially linked via a hydrazone bridge.

Intramolecular Cyclization Reactions to Form Fused Heterocycles (e.g., Indazoles, Pyrazoles)

The terminal hydrazine group of 3-(2-hydrazinylethyl)-1H-indole is a potent nucleophile and a key functional handle for constructing new heterocyclic rings. This is most commonly achieved through condensation with 1,3-dielectrophilic species, such as β-dicarbonyl compounds, to generate pyrazoles in a reaction analogous to the Knorr pyrazole (B372694) synthesis. youtube.com

The reaction mechanism typically involves the initial formation of a hydrazone intermediate by the reaction of the more reactive hydrazine nitrogen with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular condensation of the remaining secondary amine with the second carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. This strategy provides a straightforward and high-yielding route to novel 3-(2-(pyrazol-1-yl)ethyl)-1H-indole derivatives.

While the synthesis of indazole analogs of tryptamine (B22526) has been reported, these are typically achieved through multi-step syntheses starting from pre-functionalized precursors rather than a direct intramolecular cyclization of a tryptamine side chain. nih.gov For instance, the direct cyclization of the ethylhydrazine (B1196685) moiety of 3-(2-hydrazinylethyl)-1H-indole to form an indazole fused to the side chain is not a common transformation. The formation of pyrazoles, however, is a well-established and predictable pathway for hydrazine-containing compounds. youtube.comnih.govnih.govyoutube.com

Below is a table detailing the expected products from the reaction of 3-(2-hydrazinylethyl)-1H-indole with various 1,3-dicarbonyl compounds.

Table 1: Synthesis of Pyrazole Derivatives via Cyclocondensation

| Reactant A | Reactant B (1,3-Dicarbonyl) | Expected Product |

|---|---|---|

| 3-(2-Hydrazinylethyl)-1H-indole | Acetylacetone | 3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole |

| 3-(2-Hydrazinylethyl)-1H-indole | Ethyl Acetoacetate | 3-(2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)-1H-indole |

Diversification via Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, efficient step by combining three or more starting materials. The structural framework of 3-(2-hydrazinylethyl)-1H-indole makes it an excellent candidate for MCRs, where the indole ring and the hydrazine group can participate in the formation of diverse molecular scaffolds.

While specific MCRs documented with 3-(2-hydrazinylethyl)-1H-indole are not extensively reported, its reactivity can be predicted from known reactions of tryptamine and other hydrazines. For example, it could potentially serve as the amine component in Ugi or Passerini-type reactions. A hypothetical Ugi-type reaction could involve the condensation of an aldehyde, an isocyanide, a carboxylic acid, and 3-(2-hydrazinylethyl)-1H-indole to generate a complex α-acylamino amide derivative.

Furthermore, the Pictet-Spengler reaction, a cornerstone in the synthesis of β-carbolines, represents a classic two-component condensation followed by cyclization. youtube.com An analogous reaction with 3-(2-hydrazinylethyl)-1H-indole and an aldehyde would lead to the formation of a tetrahydropyridazino[1,6-a]indole core, a novel heterocyclic system. This transformation highlights the potential for creating fused ring systems by engaging both the indole nucleus and the side-chain hydrazine.

Table 2: Hypothetical Multi-Component Reaction

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Expected Product Scaffold |

|---|---|---|---|---|

| Pictet-Spengler Analog | 3-(2-Hydrazinylethyl)-1H-indole | Formaldehyde (B43269) | N/A | Tetrahydropyridazino[1,6-a]indole |

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of 3-(2-hydrazinylethyl)-1H-indole is governed by important principles of selectivity, which dictate the outcome of chemical reactions at different positions on the molecule.

Regioselectivity: The indole ring is an electron-rich aromatic system, and electrophilic substitution is a primary pathway for its functionalization. The most nucleophilic position is C3, but since it is already substituted, electrophiles will typically target other positions.

C2-Position: The C2 position is the next most favorable site for electrophilic attack after C3. Reactions such as the Vilsmeier-Haack formylation or Friedel-Crafts acylation can occur at C2, especially if the indole nitrogen is protected. researchgate.net Studies on 2-substituted tryptamines have shown that this position can be functionalized to produce compounds with high selectivity for certain biological targets. nih.gov

Indole N-H: The nitrogen of the indole ring can be readily alkylated, acylated, or protected with various groups (e.g., Boc, Ts). This modification can influence the electronic properties of the indole ring and direct subsequent substitution patterns.

Benzene Ring (C4-C7): Substitution on the benzene portion of the indole nucleus is also possible, though it often requires harsher conditions or specific catalytic systems. The directing effect of the pyrrole ring can lead to substitution at the C4 or C7 positions.

Hydrazine Moiety: The hydrazine group contains two nitrogen atoms with different reactivity. The terminal NH2 group is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the ethyl chain, and will therefore be the primary site of reactions like acylation or condensation.

Table 3: Regioselectivity of Electrophilic Substitution on the Indole Ring

| Reaction Type | Reagent | Primary Site of Substitution |

|---|---|---|

| N-Alkylation | Methyl Iodide / Base | N1 |

| N-Acylation | Acetic Anhydride | N1 |

| C2-Functionalization | Vilsmeier Reagent (POCl3/DMF) | C2 |

Stereoselectivity: Stereoselectivity becomes a critical consideration when new chiral centers are created during the derivatization of 3-(2-hydrazinylethyl)-1H-indole.

Pictet-Spengler Reaction: If a chiral aldehyde is used in a Pictet-Spengler type reaction, a new stereocenter is formed at the C1 position of the newly formed β-carboline analog. The diastereoselectivity of this ring closure is influenced by the steric bulk of the substituents on both the indole precursor and the aldehyde.

Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed to achieve enantioselective transformations. For example, the regioselective ring-opening of a chiral, activated aziridine (B145994) with the indole nucleus is a powerful method for synthesizing β-substituted tryptamines with high stereocontrol. nih.gov A similar approach could foreseeably be used with a protected form of 3-(2-hydrazinylethyl)-1H-indole to introduce a chiral center on the ethyl side chain. The stereochemical outcome of such reactions is a key aspect of modern synthetic strategy. nih.gov

Mechanistic Investigations of Reactions Involving 3 2 Hydrazinylethyl 1h Indole

Elucidation of Reaction Pathways for Indole (B1671886) and Indoline (B122111) Formation

The formation of new indole and indoline rings from 3-(2-hydrazinylethyl)-1H-indole often involves the reaction of the terminal hydrazine (B178648) group with a suitable carbonyl partner, followed by cyclization. A primary pathway for this transformation is the Fischer indole synthesis.

The generally accepted mechanism for the Fischer indole synthesis, as proposed by Robinson, involves a sequence of steps. Initially, the hydrazine reacts with an aldehyde or ketone to form a hydrazone. This is followed by tautomerization to an enehydrazine, which is a critical intermediate. The subsequent step is a-sigmatropic rearrangement, which leads to the formation of a new carbon-carbon bond. The final steps involve cyclization and the elimination of an ammonia (B1221849) molecule to yield the aromatic indole ring. The rate-determining step in this sequence is often considered to be the carbon-carbon bond formation.

In the context of 3-(2-hydrazinylethyl)-1H-indole, the reaction with a carbonyl compound would lead to a hydrazone intermediate. Subsequent acid-catalyzed cyclization would then generate a new indole or indoline ring system fused or linked to the existing tryptamine (B22526) scaffold. The specific outcome, whether it be an indole or a partially saturated indoline, is dependent on the reaction conditions and the nature of the carbonyl compound used. For instance, the use of N-trifluoroacetyl enehydrazines has been shown to allow for milder reaction conditions and can lead to the formation of indolines with high yields.

A tandem hydroformylation–Fischer indolization protocol has been described for the synthesis of 2,3-disubstituted indoles from olefins and hydrazines. This process involves the initial hydroformylation of an olefin to generate an aldehyde in situ, which then condenses with the hydrazine to form the hydrazone. This intermediate then proceeds through the acid-promoted-sigmatropic rearrangement to form an indolenine intermediate, which can then rearrange to the final 2,3-disubstituted indole. While not explicitly detailed for 3-(2-hydrazinylethyl)-1H-indole, this pathway represents a potential route for the elaboration of this starting material.

Mechanisms of Side Chain Functionalization and Transformations

The ethylamine (B1201723) side chain of the tryptamine core in 3-(2-hydrazinylethyl)-1H-indole is a key site for functionalization. The terminal hydrazine group, in particular, offers a reactive handle for a variety of chemical transformations.

One common transformation is the reaction with electrophilic reagents. For example, the reaction of tryptamine derivatives with isocyanates or isothiocyanates can lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of the isocyanate or isothiocyanate.

Furthermore, the side chain can be involved in cyclization reactions to form novel heterocyclic systems. For instance, condensation of the hydrazine moiety with dicarbonyl compounds or their equivalents can lead to the formation of pyridazine (B1198779) or other nitrogen-containing heterocycles fused to the tryptamine framework. The reaction of substituted 3-formyl-1H-indole-2-carboxylates with hydrazine hydrate (B1144303) has been shown to directly lead to cyclized pyridazino[4,5-b]indol-4(5H)-ones, bypassing the isolation of the hydrazone intermediate.

The Mannich reaction is another important method for the functionalization of the indole nucleus, typically at the C3 position. However, if the C3 position is substituted, as in the case of 3-(2-hydrazinylethyl)-1H-indole, reactions can be directed to other positions or the side chain itself can be modified. For example, the synthesis of ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates has been achieved through a Mannich reaction involving formaldehyde (B43269) and morpholine.

Kinetics and Thermodynamics of Key Chemical Processes

The study of the kinetics and thermodynamics of chemical reactions provides valuable insights into reaction feasibility, rates, and the stability of products and intermediates. For reactions involving 3-(2-hydrazinylethyl)-1H-indole, such as the Fischer indole synthesis, both kinetic and thermodynamic factors play a crucial role.

In the Fischer indole synthesis, the reaction is often under kinetic control at lower temperatures, favoring the formation of the product that is formed fastest, which is typically the endo product in cyclic systems due to a lower energy transition state. At higher temperatures, the reaction can become reversible, leading to thermodynamic control where the most stable product, often the exo isomer, is favored.

The interplay between thermodynamics and kinetics is critical in controlling the outcome of complex reaction cascades. For example, in the synthesis of disubstituted indoles, the initial hydrohydrazination of an alkyne can be followed by a Fischer indole cyclization, and the conditions for each step need to be optimized to ensure the desired product is formed efficiently.

Intermediate Identification and Characterization in Synthetic Routes

The identification and characterization of reaction intermediates are fundamental to elucidating reaction mechanisms. In the context of reactions involving 3-(2-hydrazinylethyl)-1H-indole, various spectroscopic and analytical techniques are employed to identify transient species.

In the Fischer indole synthesis, the initially formed arylhydrazone is a key intermediate that can often be isolated and characterized. The subsequent enehydrazine tautomer is more reactive and generally not isolated, but its presence is inferred from the reaction products and isotopic labeling studies. In some cases, the indolenine intermediate formed after the sigmatropic rearrangement can also be observed or trapped.

Modern synthetic methodologies, such as one-pot reactions, often proceed through a series of intermediates that are not isolated. For example, in the synthesis of tryptamine derivatives through the reductive alkylation of indoles, an N-[2,2-bis(indol-3-yl)ethyl] intermediate has been observed.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for the characterization of both stable products and, in some cases, reaction intermediates. X-ray crystallography can provide definitive structural information for stable, crystalline intermediates or final products.

Structure Activity Relationship Sar Studies of 3 2 Hydrazinylethyl 1h Indole Derivatives in Chemical Biology

Design Principles for Molecular Modification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. The design of novel derivatives of 3-(2-hydrazinylethyl)-1H-indole is therefore guided by a deep understanding of how structural modifications can influence these interactions.

The introduction of various substituents onto the indole (B1671886) ring or the hydrazinyl side chain can profoundly alter the molecule's electronic and steric properties, thereby influencing its binding affinity and selectivity for a given target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the indole ring, affecting its ability to participate in crucial interactions such as hydrogen bonding and π-π stacking. For instance, the presence of a methoxy (B1213986) group (an EDG) at the 5-position of the indole ring has been shown to be favorable in some contexts, potentially by enhancing hydrogen bond acceptor capabilities. Conversely, halogen atoms (EWGs) can introduce favorable electrostatic interactions or serve as bioisosteric replacements for other functional groups.

The nature and position of substituents on an aromatic ring attached to the core structure can also be critical. For example, in a series of 1H-indole-2-carboxamides, it was found that the 4-position of a phenyl ring favored dialkylamino substituents, while moving the same group to the 3-position led to a loss of activity, highlighting the precise geometric requirements for effective molecular interactions. nih.gov

Molecular recognition is a highly specific process governed by a combination of steric and electronic complementarity between a ligand and its binding site. The size, shape, and flexibility of a 3-(2-hydrazinylethyl)-1H-indole derivative are critical steric parameters. Bulky substituents can create steric hindrance, preventing the molecule from fitting into a narrow binding pocket. Conversely, a certain degree of conformational flexibility, often introduced through rotatable bonds in the side chain, can allow the molecule to adopt the optimal conformation for binding.

Electronic parameters, such as the distribution of partial charges and the location of hydrogen bond donors and acceptors, are equally important. The hydrazinyl moiety, for example, is a key hydrogen-bonding motif. The presence of two carbonyl groups with different spatial orientations in some derivatives can significantly enhance their hydrogen-bonding capabilities with target proteins, thereby improving their biological activities. nih.gov The interplay between these steric and electronic factors ultimately dictates the molecule's affinity and selectivity for its biological target.

Studies on Specific Protein or Enzyme Interactions

The versatility of the 3-(2-hydrazinylethyl)-1H-indole scaffold has been demonstrated through the development of derivatives that inhibit a variety of protein and enzyme functions implicated in disease.

Tubulin, a key component of the cytoskeleton, is a well-established target for anticancer drugs. Molecules that interfere with tubulin polymerization can disrupt the mitotic spindle in cancer cells, leading to cell cycle arrest and apoptosis. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govnih.govtdl.org

SAR studies on indole-based tubulin inhibitors have revealed several key features. For instance, in a series of 2-aryl-3-aroyl-indole analogues, substitutions on both the indole core and the pendant aroyl ring were found to be crucial for potent inhibition of tubulin polymerization. tdl.org The indole nucleus itself can form important hydrogen bond interactions within the colchicine binding site. nih.gov The following table summarizes the activity of some indole derivatives as tubulin polymerization inhibitors.

Table 1: Inhibition of Tubulin Polymerization by Indole Derivatives

| Compound | Modifications | Target Cell Line(s) | Activity (IC₅₀) |

|---|---|---|---|

| Compound 1k | 6- and 7-heterocyclyl-1H-indole | MCF-7 | 4.5 ± 1 nM |

| Compound 3a | Indole-based trimethoxyphenyl derivative | SGC7901, KB, HT1080 | 12.3 ± 1.6, 13.5 ± 1.5, 25.1 ± 2.0 nM |

| isoCA-4 Analog | Quinaldine (ring A), pyridine (B92270) (linker), and indole (ring B) | K562R | More potent than isoCA-4 and CA-4 |

| Compound 7i | Oxime-based indole-triazole hybrid | - | 3.03 ± 0.11 µM (tubulin polymerization) |

This table is for illustrative purposes and includes data from various indole derivatives to demonstrate SAR principles.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. Inhibiting QS is a promising anti-infective strategy that is less likely to induce drug resistance compared to traditional antibiotics. nih.govmdpi.comfrontiersin.org Derivatives of 3-(2-isocyanobenzyl)-1H-indole have been identified as potent quorum sensing inhibitors (QSIs) in Pseudomonas aeruginosa. nih.gov

SAR studies revealed that substitutions on the benzyl (B1604629) ring significantly impact QSI activity. For example, the introduction of a methyl group at the 6-position of the isocyanobenzyl moiety led to a highly potent derivative. nih.gov The following table presents data on the QS inhibitory activity of selected 3-(2-isocyanobenzyl)-1H-indole derivatives.

Table 2: Quorum Sensing Inhibition by 3-(2-Isocyanobenzyl)-1H-indole Derivatives

| Compound | Modifications | Biofilm Inhibition (%) | Pyocyanin Inhibition (%) |

|---|---|---|---|

| Derivative 4 | Unsubstituted benzyl | Significant | Significant |

| Derivative 12 | 4-Methylbenzyl | Significant | Significant |

| Derivative 25 | 2-Fluorobenzyl | Significant | Significant |

| Derivative 28 | 4-Fluorobenzyl | Significant | Significant |

| Derivative 32 (IMBI) | 2-Isocyano-6-methylbenzyl | 70% | 73% |

| Derivative 33 | 2-Isocyano-5-methylbenzyl | Significant | Significant |

Data extracted from a study on 3-(2-isocyanobenzyl)-1H-indole derivatives against P. aeruginosa PAO1. nih.gov

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Small molecules that can inhibit this aggregation process are of great interest as potential therapeutic agents. nih.govnih.gov The indole scaffold has been shown to be a privileged structure for the design of Aβ aggregation inhibitors, likely due to its ability to participate in hydrophobic and π-stacking interactions with the Aβ peptide. mdpi.comresearchgate.net

In a series of 3-arylhydrazonoindolin-2-one derivatives, a close analog of the 3-(2-hydrazinylethyl)-1H-indole core, substitutions on both the indole ring and the arylhydrazone moiety were explored. The lipophilicity of the compounds was found to be a key determinant of their anti-aggregating activity. mdpi.com For instance, the introduction of an N1-cyclopropyl group on the indole core resulted in a derivative with significant cytoprotective effects against Aβ-induced toxicity. mdpi.com The table below summarizes the Aβ aggregation inhibitory activity of some relevant indole derivatives.

Table 3: Inhibition of Amyloid-β Aggregation by Indole Derivatives

| Compound | Modifications | Target | Activity (IC₅₀) |

|---|---|---|---|

| Compound 1 | 5-methoxyisatin 3-(4-isopropylphenyl)hydrazone | Aβ₄₀ Aggregation | 0.43 µM |

| Compound 58 | Isatin-based derivative | Aβ Aggregation | 0.53 µM |

| Compound 59 | Isatin-based derivative | Aβ Aggregation | 0.80 µM |

| Compound 5i | 3-(3,4-dimethoxyphenyl)pyrazino[1,2-a]indol-1(2H)-one | Aβ₄₀ and Aβ₄₂ Aggregation | 85% and 90% inhibition at 25 µM, respectively |

This table includes data from various indole derivatives to illustrate SAR principles in amyloid aggregation inhibition. mdpi.comresearchgate.netresearchgate.net

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govunamur.bewikipedia.org This pathway is a key regulator of immune responses. frontiersin.org In the context of cancer, overexpression of IDO1 and/or TDO by tumor cells leads to a depletion of the essential amino acid tryptophan and an accumulation of its metabolites, such as kynurenine. frontiersin.orgnih.gov This process suppresses the function of immune cells like T-lymphocytes and natural killer cells, allowing tumors to evade the host's immune system. nih.govresearchgate.netnih.gov Consequently, inhibiting these enzymes has emerged as a significant strategy in cancer immunotherapy. frontiersin.orgnih.govpsu.edu

Derivatives of 3-(2-hydrazinylethyl)-1H-indole are investigated for their potential to inhibit these enzymes. The core of their inhibitory action lies in the hydrazine (B178648) moiety. nih.govmq.edu.auresearchgate.net Spectroscopic and in silico docking studies have shown that the hydrazine group can directly interact with the heme iron atom located in the active site of IDO1. nih.govmq.edu.aubohrium.com This interaction prevents the natural substrate, L-tryptophan, from binding and being catabolized, thus blocking the enzyme's immunosuppressive function.

While both IDO1 and TDO catalyze the same reaction, they are genetically distinct, sharing low sequence homology, and differ in tissue distribution and substrate specificity. nih.govunamur.be TDO is primarily found in the liver, whereas IDO1 is more widely distributed and is induced by inflammatory stimuli. unamur.benih.gov This structural difference allows for the development of selective inhibitors. Many inhibitors target IDO1 specifically, while others are designed as dual inhibitors to block both pathways, which can be beneficial as some tumors express both enzymes. nih.govnih.gov For instance, the indomethacin (B1671933) derivative, a compound with an indole scaffold, showed potent inhibitory activity against IDO1. iiarjournals.org Conversely, some indole-based compounds have been developed with a preference for TDO. frontiersin.org The selectivity of 3-(2-hydrazinylethyl)-1H-indole derivatives would depend on the specific substitutions on the indole ring and modifications to the side chain, which influence how the molecule fits into the distinct active sites of IDO1 versus TDO. elsevierpure.com

Correlation of Structural Changes with Biological Activity Profiles (e.g., inhibitory activity)

The biological activity of 3-(2-hydrazinylethyl)-1H-indole derivatives as IDO1/TDO inhibitors is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies explore how modifications to different parts of the molecule affect its inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).

The Hydrazine Moiety: The hydrazine group is critical for activity, acting as the heme-binding pharmacophore. nih.govmq.edu.auresearchgate.net Studies on various hydrazine derivatives have confirmed this role. For example, phenylhydrazine (B124118) was identified as a potent IDO1 inhibitor with an IC50 value of 0.25 µM, demonstrating a significant 32-fold increase in potency compared to 2-hydrazinobenzothiazole (B1674376) (IC50 = 8.0 µM). nih.govmq.edu.auresearchgate.netbohrium.com This highlights that while the hydrazine group is essential for binding, the attached aromatic or heterocyclic system significantly modulates the inhibitory strength.

The Indole Scaffold: The indole ring serves as a crucial anchor, fitting into a hydrophobic pocket within the enzyme's active site. iiarjournals.orgresearchgate.net Modifications to this ring system can drastically alter binding affinity.

Substituents on the Indole Ring: The position and nature of substituents on the indole ring are pivotal. Studies on related indole-based inhibitors, such as indomethacin derivatives, have shown that functional groups at various positions can enhance or diminish activity. iiarjournals.orgresearchgate.net For a 3-(2-hydrazinylethyl)-1H-indole scaffold, adding small, electron-withdrawing, or lipophilic groups at positions 4, 5, 6, or 7 could improve interactions with the hydrophobic pocket and enhance potency.

The Indole N-H Group: The hydrogen on the indole nitrogen often participates in hydrogen bonding with the receptor, making it a key interaction point. In many series of indole derivatives, methylation of this nitrogen (replacing N-H with N-CH3) leads to a complete loss of activity, suggesting its direct involvement in binding.

The Ethyl Linker: The two-carbon (ethyl) chain connecting the indole ring to the hydrazine group provides conformational flexibility. This flexibility allows the hydrazine moiety to adopt the optimal orientation for coordinating with the heme iron while the indole ring settles into its binding pocket. Changes in the linker's length or rigidity would directly impact the inhibitor's ability to span the distance between these two key interaction sites, thereby affecting its inhibitory profile.

| Compound | Core Structure | Key Structural Features | IDO1 IC50 (µM) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Hydrazine | Simple phenyl ring attached to hydrazine | 0.25 | nih.gov |

| 2-Hydrazinobenzothiazole | Hydrazine | Benzothiazole ring system attached to hydrazine | 8.0 | nih.gov |

| Indomethacin | Indole | Complex side chains at N1 and C3 positions | Potent inhibitor | iiarjournals.org |

| Simple Indoles (e.g., 3-indolemethanol) | Indole | Simple substitution at C3 | Inactive or very weak | iiarjournals.org |

Investigation of Molecular Shape and Conformational Dynamics in Ligand-Target Binding

The binding of an inhibitor like 3-(2-hydrazinylethyl)-1H-indole to its target enzyme is a dynamic process governed by molecular shape, flexibility, and specific intermolecular interactions. nih.gov Computational methods such as molecular docking and molecular dynamics (MD) simulations are essential tools for visualizing and understanding these complex events at an atomic level. espublisher.comnih.gov

Molecular Shape and Binding Site Complementarity: The active site of IDO1 is often described as having two adjacent hydrophobic pockets, Pocket A and Pocket B, near the central heme group. nih.govacs.org For an inhibitor to be effective, its shape must be complementary to this site. The planar indole ring of the 3-(2-hydrazinylethyl)-1H-indole scaffold is well-suited to fit into the hydrophobic Pocket A, forming favorable π-stacking and hydrophobic interactions with surrounding amino acid residues. nih.gov The ethyl linker then acts as a flexible bridge, positioning the terminal hydrazine group to directly coordinate with the ferric (Fe³⁺) or ferrous (Fe²⁺) ion of the heme cofactor. nih.govmq.edu.au

Conformational Dynamics and Induced Fit: Neither the protein nor the ligand is static during the binding process. Both undergo conformational changes to achieve the most stable complex, a phenomenon known as "induced fit". nih.govacs.org MD simulations reveal that the binding pocket of IDO1 is flexible. nih.gov For instance, upon inhibitor binding, residues like Phe226 and Arg231 can reorient to form stronger interactions, which is essential for potent inhibition. nih.govacs.org The ethyl side chain of 3-(2-hydrazinylethyl)-1H-indole provides crucial conformational freedom, allowing the molecule to adapt to the precise geometry of the binding site as it changes. This dynamic interplay ensures that the key binding motifs—the indole ring and the hydrazine group—are placed optimally for maximum affinity.

Key Ligand-Target Interactions: Molecular docking studies predict the specific interactions that stabilize the inhibitor within the active site. nih.govnih.govmdpi.com

Heme Coordination: The primary interaction is the coordination of a nitrogen atom from the hydrazine group with the heme iron. nih.gov

Hydrogen Bonding: The N-H group of the indole ring and the hydrogens on the hydrazine moiety can act as hydrogen bond donors, forming interactions with backbone carbonyls or specific amino acid side chains (e.g., Ser167) in the active site. mdpi.com

Hydrophobic Interactions: The indole ring itself engages in extensive hydrophobic interactions with nonpolar residues that line the binding pocket, such as Leu234, Val321, and Phe226. nih.govnih.gov

Computational Chemistry and in Silico Modeling for 3 2 Hydrazinylethyl 1h Indole Derivatives

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a molecule when bound to a target protein. For derivatives of 3-(2-hydrazinylethyl)-1H-indole, this method has been instrumental in elucidating their binding modes and affinities with various biological targets.

Studies have shown that indole (B1671886) derivatives can be virtually screened against specific enzymes to identify potential inhibitors. tandfonline.comtandfonline.com For instance, in the context of anticancer drug design, a virtual library of indole derivatives was screened against dihydrofolate reductase (DHFR). tandfonline.com The results indicated that a higher number of indole moieties in a derivative leads to a stronger attachment to the DHFR binding pocket, suggesting enhanced anticancer activity. tandfonline.com The binding affinity is influenced by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. tandfonline.com

Similarly, molecular docking has been employed to evaluate indole-based compounds as inhibitors for other targets like the JAK-3 protein in oral cancer and DNA gyrase in Mycobacterium tuberculosis. nih.govacs.orgnih.gov In these studies, the docking scores, which represent the binding energy, are used to rank the potential efficacy of the compounds. nih.govnih.gov For example, certain indole-based diaza-sulphonamides exhibited binding affinities against JAK-3 protein comparable to the clinically used drug Doxorubicin. nih.gov The interactions often involve hydrogen bonds and pi-stacking interactions with key amino acid residues in the active site of the target protein. nih.gov

The detailed analysis of these interactions, often visualized through Protein-Ligand Interaction Profiling (PLIP), helps in understanding the Structure-Activity Relationship (SAR). This knowledge is crucial for optimizing lead compounds to improve their potency and selectivity. mdpi.com For instance, the presence of specific substituents on the indole ring can significantly alter the binding affinity and inhibitory potential. tandfonline.comnih.gov

| Target Protein | Therapeutic Area | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Dihydrofolate reductase (DHFR) | Anticancer | A higher number of indole moieties enhances binding affinity. Dichlorobenzene substitution improves inhibition, while barbituric acid weakens it. | tandfonline.comtandfonline.com |

| JAK-3 protein | Oral Cancer | Indole-based diaza-sulphonamides show binding affinities comparable to Doxorubicin. | nih.gov |

| DNA Gyrase ATPase | Tuberculosis | Virtual screening identified carbazole (B46965) and benzoindole derivatives as potent inhibitors. | acs.orgnih.gov |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Indole-based thiadiazole derivatives showed good inhibitory potentials, with interactions verified by docking. | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Indole-hydrazone derivatives showed high docking scores against both COX-1 and COX-2. | japsonline.com |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical methods are powerful computational tools used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide a deeper understanding of the intrinsic properties of 3-(2-hydrazinylethyl)-1H-indole and its derivatives at the atomic level.

Electronic Structure Analysis (Frontier Molecular Orbitals, Natural Bond Orbitals)

The electronic properties of indole derivatives are crucial for their biological activity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity and electronic transitions within a molecule. kfupm.edu.sa The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another important technique that provides insights into the bonding and electronic structure of a molecule. wikipedia.org It helps to understand charge transfer interactions within the molecule, which can be critical for receptor binding. nih.gov NBO analysis can reveal donor-acceptor interactions, such as hyperconjugation, which contribute to the stability of certain conformations. rsc.org For instance, in indole derivatives, NBO analysis can elucidate the delocalization of electron density and the nature of intramolecular hydrogen bonds, which can influence their interaction with biological targets. nih.govresearchgate.net

Energetic and Geometrical Optimization Studies

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule, a process known as geometrical optimization. acs.orgfigshare.com By finding the minimum energy conformation, researchers can obtain accurate bond lengths, bond angles, and dihedral angles. kfupm.edu.sanih.gov These optimized geometries are crucial for subsequent molecular docking and dynamics simulations, as the starting conformation of a ligand can significantly impact the results.

Energetic studies using DFT can also be used to investigate the isomerization pathways and reaction mechanisms of indole derivatives. acs.org For example, calculations can determine the activation energies for different chemical transformations, providing insights into the feasibility of synthetic routes or metabolic pathways. acs.org Furthermore, theoretical calculations of properties like vibrational frequencies can be compared with experimental data (e.g., from FT-IR spectroscopy) to validate the computational model and the predicted structure. kfupm.edu.sanih.gov

| Parameter | Significance | Typical Findings for Indole Derivatives | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | The energy gap can be modulated by substituents on the indole ring, affecting the molecule's electronic properties. | kfupm.edu.sanih.gov |

| Natural Bond Orbital (NBO) Analysis | Reveals intramolecular charge transfer and donor-acceptor interactions. | Identifies key interactions like hyperconjugation and hydrogen bonding that stabilize the molecule. | nih.govrsc.org |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | Crucial for accurate molecular docking and understanding structure-activity relationships. | kfupm.edu.saacs.org |

| Vibrational Frequencies | Correlates with experimental spectroscopic data (FT-IR, Raman). | Good agreement between calculated and experimental frequencies validates the computational model. | kfupm.edu.sanih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of a ligand-protein complex over time. mdpi.com For derivatives of 3-(2-hydrazinylethyl)-1H-indole, MD simulations are used to validate the results of molecular docking and to gain a more realistic understanding of their interactions with biological targets.

By simulating the movement of atoms over a period of time, MD can reveal the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. nih.gov This is particularly important for understanding the stability of the interactions identified in docking studies. tandfonline.com For example, MD simulations can show whether the hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation.

Conformational analysis through MD simulations helps to identify the most populated and energetically favorable conformations of the indole derivatives in a biological environment. nih.gov This information is crucial for understanding how the molecule fits into the binding pocket of a receptor and how its conformation influences its biological activity. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. mdpi.com

In Silico Screening and Chemical Library Design Approaches

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. jetir.org For the 3-(2-hydrazinylethyl)-1H-indole scaffold, this approach allows for the rapid and cost-effective identification of promising lead compounds from vast chemical databases. acs.org

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein, using molecular docking to predict the binding of library compounds. jetir.org Ligand-based virtual screening, on the other hand, uses the structure of known active compounds to identify other molecules with similar properties. acs.orgnih.gov

Advanced Research Applications and Future Perspectives

Development of Novel Chemical Probes and Mechanistic Tools

The inherent reactivity of the hydrazine (B178648) group, coupled with the versatile indole (B1671886) scaffold, makes 3-(2-Hydrazinylethyl)-1H-indole a promising starting point for the creation of sophisticated chemical probes. These tools are instrumental in elucidating complex biological pathways and understanding enzyme mechanisms. The hydrazine functional group is a potent nucleophile and can readily react with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone linkages. This reactivity can be exploited to selectively label biomolecules that contain or can be modified to contain a carbonyl group.

Furthermore, derivatives of indole hydrazones have been investigated for their potential as sensors. For instance, certain indole hydrazone derivatives have been shown to act as colorimetric "naked eye" sensors for specific anions through mechanisms involving hydrogen bonding and deprotonation. This suggests that 3-(2-Hydrazinylethyl)-1H-indole could be functionalized to create probes for detecting specific ions or small molecules in biological systems.

The indole ring system itself is a common feature in many biologically active compounds and can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. This property can be leveraged to design probes with high affinity and selectivity for specific protein targets. By modifying the indole nucleus and the hydrazine side chain, researchers can fine-tune the probe's properties to target enzymes like cyclooxygenases or to develop agents with specific pharmacological activities, such as antiplatelet effects. rsc.org The synthesis of a library of derivatives from 3-(2-Hydrazinylethyl)-1H-indole could lead to the discovery of potent and selective inhibitors for various enzymes, thereby providing valuable tools for mechanistic studies.

Table 1: Potential Applications of 3-(2-Hydrazinylethyl)-1H-indole in Chemical Probe Development

| Application Area | Rationale for Use | Potential Derivative Type | Target Class |

|---|---|---|---|

| Enzyme Activity Probes | Hydrazine reactivity with enzyme cofactors or active site residues. | Fluorophore-tagged hydrazones | Oxidoreductases, Transferases |

| Ion Sensing | Formation of coordination complexes or hydrogen bonding interactions. | Chromogenic hydrazones | Anions (e.g., F⁻, CN⁻) |

| Protein Labeling | Covalent modification of proteins through hydrazone formation. | Biotinylated hydrazides | Carbonyl-containing proteins |

| Mechanistic Studies | Irreversible inhibition of enzymes through covalent bond formation. | Michael acceptors | Cysteine proteases |

Integration with High-Throughput Chemical Biology Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds to identify "hit" molecules with desired biological activity. rsc.org The structural features of 3-(2-Hydrazinylethyl)-1H-indole make it an attractive scaffold for inclusion in HTS libraries. Its relatively low molecular weight and the presence of modifiable functional groups (the indole nitrogen and the hydrazine group) allow for the generation of diverse compound libraries through combinatorial chemistry.

The integration of 3-(2-Hydrazinylethyl)-1H-indole into HTS workflows can be envisioned in several ways. Firstly, it can serve as a versatile building block for the synthesis of larger, more complex molecules. Automated, multi-step continuous flow synthesis platforms could be employed to rapidly generate a wide range of derivatives. cymitquimica.com This approach allows for the systematic exploration of the chemical space around the indole hydrazine core, increasing the chances of identifying compounds with potent and selective biological activities.

Secondly, libraries based on the 3-(2-Hydrazinylethyl)-1H-indole scaffold can be screened against a wide variety of biological targets, including enzymes, receptors, and ion channels. rsc.org The indole motif is a privileged structure in medicinal chemistry, and its presence can increase the likelihood of finding hits. For example, indole derivatives have been successfully identified as inhibitors of enzymes crucial for the replication of viruses like HIV. nih.gov The development of focused libraries of indole hydrazines and their subsequent screening could lead to the discovery of novel therapeutic agents for a range of diseases.

Table 2: Strategies for Integrating 3-(2-Hydrazinylethyl)-1H-indole into HTS

| Strategy | Description | Key Advantages |

|---|---|---|

| Combinatorial Library Synthesis | Parallel synthesis of a large number of derivatives by reacting the hydrazine and indole moieties with various building blocks. | Rapid generation of structural diversity, systematic exploration of structure-activity relationships. |

| Fragment-Based Screening | Using 3-(2-Hydrazinylethyl)-1H-indole or its simple derivatives as fragments to screen for weak binding to a target protein. | Higher hit rates, more efficient exploration of chemical space. |

| Phenotypic Screening | Screening of a library of derivatives in cell-based assays to identify compounds that induce a desired phenotype. | Unbiased approach, potential to discover novel mechanisms of action. |

| Target-Based Screening | Screening against a specific, purified biological target (e.g., an enzyme or receptor). | Direct identification of molecules that interact with the target of interest. |

Exploration in Advanced Materials and Bio-inspired Systems

The field of materials science is increasingly looking to nature for inspiration in the design of novel materials with unique properties. rsc.orgrsc.org The indole structure, being a key component of the biomaterial melanin, has garnered interest for its potential in developing functional organic materials. rsc.orgnih.gov The incorporation of 3-(2-Hydrazinylethyl)-1H-indole into polymers or other macromolecular structures could lead to materials with interesting electronic, optical, or biological properties.

The hydrazine group offers a reactive handle for polymerization or for grafting the molecule onto surfaces. For example, it can be used to form conductive polymers or to functionalize nanoparticles for biomedical applications. The indole ring itself can participate in charge transport and can be oxidized to form conductive oligomers. The combination of these two functionalities in one molecule makes 3-(2-Hydrazinylethyl)-1H-indole a versatile building block for materials science.

In the realm of bio-inspired systems, the ability of indole derivatives to interact with biological molecules can be exploited to create materials that mimic biological functions. pnas.org For instance, hydrogels incorporating indole-containing compounds have been explored for applications in regenerative medicine and drug delivery. nih.gov The hydrazine moiety could be used to crosslink polymer chains, leading to the formation of hydrogels with tunable properties. Furthermore, the inherent antimicrobial and antioxidant properties of some indole derivatives could be imparted to these materials, making them suitable for use in biomedical devices and implants. nih.gov

Emerging Trends in Indole Hydrazine Research and Unexplored Reactivities

The chemistry of indole and hydrazine continues to be an active area of research, with new synthetic methods and applications being constantly developed. One emerging trend is the use of novel catalytic systems to achieve previously difficult transformations of the indole ring. This opens up new avenues for the synthesis of complex indole derivatives that were not accessible through traditional methods.

The reactivity of the hydrazine group in 3-(2-Hydrazinylethyl)-1H-indole also presents opportunities for exploration. While the formation of hydrazones is a well-known reaction, other transformations of the hydrazine moiety, such as cyclization reactions to form novel heterocyclic systems, remain relatively unexplored in the context of this specific molecule. For example, reaction with dicarbonyl compounds could lead to the formation of pyridazine (B1198779) or pyrazole (B372694) derivatives fused to the indole ring system, potentially resulting in compounds with unique photophysical or biological properties. researchgate.net

Furthermore, the interplay between the indole nucleus and the hydrazine side chain could lead to unexpected reactivity. For instance, the indole nitrogen could participate in intramolecular catalysis, influencing the reactivity of the hydrazine group. The development of new synthetic methodologies that exploit this potential for intramolecular reactivity could lead to the efficient synthesis of novel and complex molecular architectures. The direct conversion of related indole derivatives, such as 3-(2-nitroethyl)-1H-indoles, into other functional groups highlights the potential for developing novel transformations for the side chain of 3-(2-hydrazinylethyl)-1H-indole. nih.gov

Future research in this area will likely focus on the development of stereoselective reactions to control the chirality of derivatives, the exploration of the photophysical properties of novel compounds for applications in imaging and sensing, and the investigation of the therapeutic potential of new derivatives in a wider range of disease areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Hydrazinylethyl)-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via hydrazine substitution on 3-acetylindole derivatives. For example, 3-acetylindole reacts with hydrazine hydrate under reflux in ethanol to form 3-(1-hydrazonoethyl)-1H-indole intermediates, which can be further functionalized. Optimization includes adjusting solvent polarity (e.g., ethanol vs. PEG-400/DMF mixtures), reaction time (e.g., 12–24 hours), and catalysts (e.g., CuI for click chemistry). Column chromatography (e.g., 70:30 ethyl acetate/hexane) is commonly used for purification .

Q. How can spectroscopic techniques confirm the structure and purity of 3-(2-Hydrazinylethyl)-1H-indole?

- Methodology :

- 1H/13C NMR : Key signals include indole NH (~10 ppm), hydrazinyl NH2 (broad singlet at ~4–5 ppm), and ethyl chain protons (multiplet at ~2.5–3.5 ppm). Compare with reference spectra from structurally similar compounds (e.g., 3-(1-hydrazonoethyl)-1H-indole) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 189.2569 for C11H15N3) and isotopic patterns .

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodology : Side reactions include over-substitution or oxidation of the hydrazinyl group. Mitigation strategies:

- Use inert atmospheres (N2/Ar) to prevent oxidation.

- Control stoichiometry (e.g., 1:1 molar ratio of hydrazine to acetylindole) to avoid dimerization.

- Employ mild reducing agents (e.g., NaBH4) if intermediates require stabilization .

Advanced Research Questions

Q. How does the hydrazinyl moiety influence the reactivity of 3-(2-Hydrazinylethyl)-1H-indole in heterocyclic ring-forming reactions?

- Methodology : The hydrazinyl group acts as a nucleophile, enabling condensations with carbonyl compounds (e.g., aldehydes, ketones) to form pyrazole, triazole, or thiadiazine rings. For example, reactions with thiophene-2-carboxaldehyde yield Schiff bases, which cyclize under acidic conditions. Monitor regioselectivity via DFT calculations to predict reactive sites .

Q. What computational methods predict the bioactivity of 3-(2-Hydrazinylethyl)-1H-indole derivatives?

- Methodology :

- Molecular Docking : Screen against targets like oxidoreductases (e.g., EC 1.14.20.11) using AutoDock Vina. Prioritize compounds with high binding affinity to heme-containing active sites .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrostatic potential maps (MEP) and HOMO-LUMO gaps, correlating with antioxidant or antimicrobial activity .

Q. How can discrepancies in NMR data between synthesized batches be resolved?

- Methodology :

- Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; hydrazinyl protons may exhibit solvent-dependent shifts.

- Dynamic NMR : Detect tautomerism (e.g., hydrazone vs. azo forms) by variable-temperature experiments.

- XRD Validation : Resolve ambiguities using single-crystal X-ray diffraction, as demonstrated for analogous indole derivatives .

Q. What safety protocols are critical when handling hydrazine derivatives in indole synthesis?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.

- Waste Management : Segregate hydrazine-containing waste and neutralize with HCl before disposal .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.